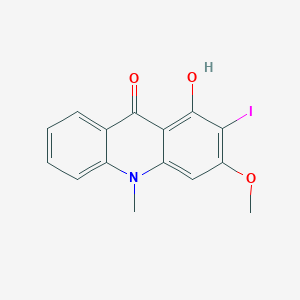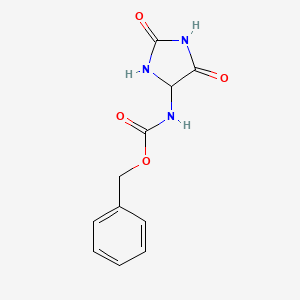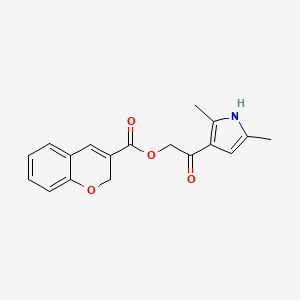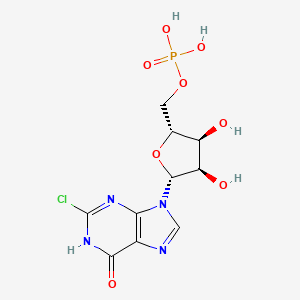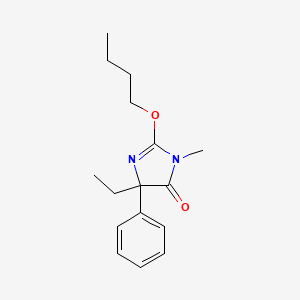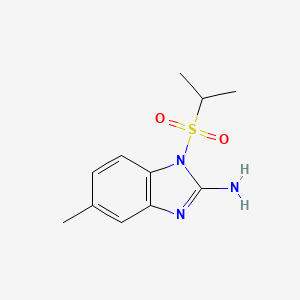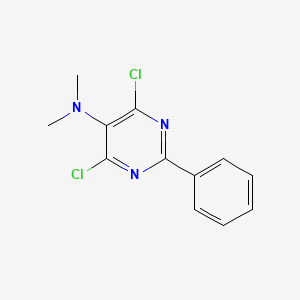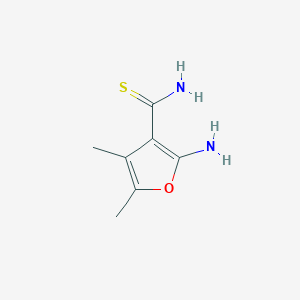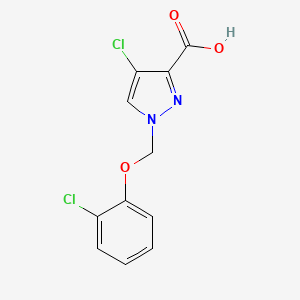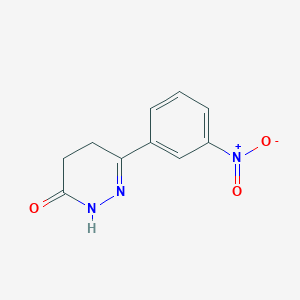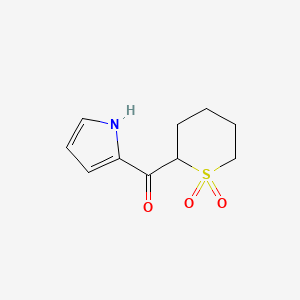
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is a complex organic compound that features both a thiopyran and a pyrrole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone typically involves the formation of the thiopyran ring followed by the introduction of the pyrrole moiety. One common method involves the oxidation of tetrahydrothiopyran to form the 1,1-dioxide derivative, which is then coupled with a pyrrole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiopyran moiety can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between different molecular structures and biological systems. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its structural properties could be leveraged to develop new drugs with specific therapeutic effects.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The thiopyran and pyrrole moieties can interact with different enzymes and receptors, modulating their activity. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
Uniqueness
Compared to similar compounds, (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-2-yl)methanone is unique due to the presence of both the thiopyran and pyrrole moieties. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
(1,1-dioxothian-2-yl)-(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C10H13NO3S/c12-10(8-4-3-6-11-8)9-5-1-2-7-15(9,13)14/h3-4,6,9,11H,1-2,5,7H2 |
Clé InChI |
YNNIIYATPNNABG-UHFFFAOYSA-N |
SMILES canonique |
C1CCS(=O)(=O)C(C1)C(=O)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


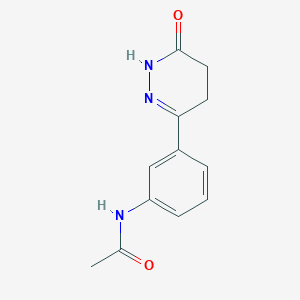
![6,9-Bis(4-(9H-carbazol-9-yl)phenyl)-2-(naphthalen-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B15218111.png)
